molecular formula C17H15N5O B11136334 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B11136334
M. Wt: 305.33 g/mol
InChI Key: UOJASHSKUBIVAY-UHFFFAOYSA-N
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Description

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a synthetic small molecule based on the [1,2,4]triazolo[4,3-a]pyridine scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery. This compound is intended for non-human research applications only and is not for diagnostic or therapeutic use. The core [1,2,4]triazolo[4,3-a]pyridine moiety functions as a versatile pharmacophore, often acting as a heme-binding group that enables inhibition of heme-containing enzymes. Compounds sharing this scaffold have been identified as novel, potent, and selective inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunoregulatory enzyme that is a promising target in cancer immunotherapy . By inhibiting IDO1, this class of compounds can help reverse tumor-mediated immunosuppression and boost anti-tumor immune responses. Furthermore, recent research has highlighted 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened (SMO) inhibitors in the Hedgehog signaling pathway, demonstrating superior antiproliferative activity against colorectal carcinoma cells . This suggests potential oncology research applications for this compound class beyond immunotherapy. The structural combination of the triazolopyridine ring with an indole carboxamide subgroup is designed to yield molecules with high metabolic stability and selectivity, making them valuable tools for probing biological pathways and optimizing lead compounds in preclinical research .

Properties

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-2-carboxamide

InChI

InChI=1S/C17H15N5O/c1-21-13-7-3-2-6-12(13)10-14(21)17(23)18-11-16-20-19-15-8-4-5-9-22(15)16/h2-10H,11H2,1H3,(H,18,23)

InChI Key

UOJASHSKUBIVAY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Indole Core Formation

The indole moiety is typically synthesized via the Fischer indole synthesis , which involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. For 1-methylindole derivatives, methyl-substituted cyclohexanones or analogous ketones are employed. For example:

Phenylhydrazine+3-MethylcyclohexanoneHCl, Δ1-Methylindole\text{Phenylhydrazine} + \text{3-Methylcyclohexanone} \xrightarrow{\text{HCl, Δ}} \text{1-Methylindole}

Yields for this step range from 65% to 80%, depending on the substitution pattern and reaction conditions.

Carboxamide Functionalization

The indole-2-carboxylic acid intermediate is generated through oxidation of the 2-position, often using potassium permanganate or ruthenium-based catalysts . Subsequent activation with thionyl chloride (to form the acid chloride) and reaction with ammonia or methylamine yields the carboxamide.

Synthesis of the Triazolo[4,3-a]Pyridine Moiety

Cyclization Strategies

The triazolopyridine ring is constructed via a 5- exo- dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines, as demonstrated in recent studies. This method offers regioselectivity and avoids competing reaction pathways:

2-Hydrazinylpyridine+ChloroethynylphosphonateBase, RTTriazolo[4,3-a]pyridine\text{2-Hydrazinylpyridine} + \text{Chloroethynylphosphonate} \xrightarrow{\text{Base, RT}} \text{Triazolo[4,3-a]pyridine}

Yields for this step exceed 70% under optimized conditions.

Alternative Routes

Patent literature describes the use of Dimroth-type rearrangements for triazolopyridine synthesis when electron-withdrawing groups (e.g., NO₂) are present on the pyridine ring. This method is less common but provides access to substituted derivatives.

Coupling of Indole and Triazolopyridine Units

Amide Bond Formation

The final step involves coupling the indole-2-carboxylic acid with the triazolopyridine methylamine derivative. Carbodiimide-mediated coupling (e.g., EDCI or DCC) in the presence of HOBt (hydroxybenzotriazole) is widely employed:

Indole-2-carboxylic acid+Triazolo[4,3-a]pyridin-3-ylmethylamineEDCI, HOBt, DCMTarget Compound\text{Indole-2-carboxylic acid} + \text{Triazolo[4,3-a]pyridin-3-ylmethylamine} \xrightarrow{\text{EDCI, HOBt, DCM}} \text{Target Compound}

Reaction conditions (solvent, temperature, and catalyst) significantly impact yields, which typically range from 50% to 65%.

Optimization Parameters

  • Solvent Selection : Dichloromethane (DCM) and dimethylformamide (DMF) are preferred for their ability to dissolve both aromatic substrates.

  • Catalyst Loading : A 1.2:1 molar ratio of EDCI to carboxylic acid minimizes side reactions.

  • Temperature : Reactions performed at 0–5°C improve selectivity but require longer reaction times (12–24 hours).

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns achieves >95% purity for biological testing.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the indole NH (δ 10.2 ppm) and triazolopyridine methylene protons (δ 4.8 ppm).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 305.33 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Fischer Indole + EDCIIndole synthesis → EDCI coupling55–65High purity, scalableMulti-step, moderate yields
Cyclization + DCCTriazolopyridine cyclization → DCC50–60Avoids acid chloride formationRequires strict anhydrous conditions
One-Pot SequentialCombined cyclization/coupling45–50Reduced purification stepsLower yields, side products

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolopyridine and indole nitrogen atoms serve as nucleophilic centers, enabling reactions with electrophiles:

  • Alkylation : The triazole nitrogen reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkylated derivatives.

  • Acylation : Acetyl chloride or anhydrides react with the indole nitrogen, forming acylated products. For example, trifluoroacetic anhydride (TFAA) has been used to protect indole amines during synthesis .

Key Conditions :

Reaction TypeReagents/ConditionsOutcome
AlkylationK₂CO₃, DMF, 60°CN-Alkylation at triazole
AcylationTFAA, CH₂Cl₂, RTIndole N-protection

Amide Bond Formation and Hydrolysis

The carboxamide group participates in hydrolysis and coupling reactions:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond. For example, 6 M HCl at reflux converts the carboxamide to a carboxylic acid .

  • Amide Coupling : Carbodiimide reagents (e.g., EDCl/HOBt) facilitate coupling with amines to generate new amides. This is critical for generating derivatives with modified biological activity.

Example Pathway :

  • Hydrolysis of 1H-indole-2-carboxamide → Indole-2-carboxylic acid .

  • EDCl/HOBt-mediated coupling with 4-aminopiperidine → Piperidine-substituted amide .

Electrophilic Aromatic Substitution

The indole and triazolopyridine rings undergo electrophilic substitution:

  • Halogenation : Bromine or N-bromosuccinimide (NBS) selectively brominates the indole at the 5-position .

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) target the electron-rich triazole ring .

Selectivity :

  • Indole bromination occurs preferentially at the 5-position due to electronic directing effects .

  • Triazolopyridine nitration favors the pyridine ring over the triazole .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of halogenated intermediates:

  • Suzuki Coupling : Bromo-indole derivatives react with aryl boronic acids (e.g., phenylboronic acid) to form biaryl structures .

  • Buchwald-Hartwig Amination : Brominated triazolopyridines couple with amines to introduce amino groups.

Optimized Conditions :

ReactionCatalyst SystemYield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME75–85%
Buchwald-HartwigPd(OAc)₂, Xantphos70%

Redox Reactions

  • Reduction : The triazole ring resists reduction, but the indole’s carboxamide can be reduced to a methylene group using LiAlH₄.

  • Oxidation : MnO₂ oxidizes indole’s methyl group to a carboxylic acid under mild conditions.

Comparative Reactivity Table

Functional GroupReactivity ProfileKey References
Indole (C-2 carboxamide)Susceptible to hydrolysis, halogenation, coupling
TriazolopyridineElectrophilic substitution (nitration), alkylation
Methylene linkerStable under most conditions; inert to nucleophiles

Mechanistic Insights

  • Steric Effects : Bulky substituents on the triazolopyridine hinder reactions at the indole’s 2-position.

  • Electronic Effects : Electron-withdrawing carboxamide groups deactivate the indole ring toward electrophiles .

Scientific Research Applications

Structural Characteristics

The compound features:

  • An indole core that is well-known for its biological activity.
  • A triazolopyridine moiety linked via a methylene bridge, enhancing its interaction with biological targets.
  • A carboxamide functional group , which contributes to its solubility and binding properties.

These structural components are crucial for its potential applications in treating diseases such as cancer and viral infections.

Antiviral Activity

Research indicates that compounds with similar structures exhibit promising antiviral activities against various pathogens, including Zika virus and other flaviviruses. The ability of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide to inhibit viral replication positions it as a lead compound in antiviral drug development.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been highlighted in studies focusing on its activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of indole compounds have shown significant antibacterial effects, suggesting that modifications to the triazolopyridine moiety could enhance efficacy against resistant strains .

Enzyme Inhibition

The compound may act as an enzyme inhibitor or receptor modulator due to its structural features. Interaction studies are essential to understand its mechanism of action fully. Such studies typically involve molecular docking techniques to predict binding affinities and orientations with target enzymes or receptors .

Case Study 1: Antiviral Activity

A study demonstrated that a series of indole-based compounds exhibited significant antiviral properties against Zika virus. The structure-activity relationship (SAR) analysis revealed that the presence of the triazolopyridine moiety significantly enhanced binding affinity to viral proteins, suggesting that this compound could be optimized for better antiviral activity.

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial agents derived from indole structures, compounds similar to this compound were evaluated against various bacterial strains. The results indicated notable inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent .

Summary of Applications

Application AreaDescriptionPotential Impact
Antiviral ActivityInhibits viral replication; effective against Zika virusDevelopment of antiviral therapeutics
Antimicrobial PropertiesEffective against Gram-positive/negative bacteriaNew antibiotics for resistant infections
Enzyme InhibitionPotential enzyme inhibitor/receptor modulator; requires further studyNovel treatments targeting specific diseases

Mechanism of Action

The mechanism of action of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and indole moieties are known to facilitate binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Name Core Structure Substituents Linker Molecular Formula Molecular Weight Key Features
Target Compound : 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide 1-Methylindole 2-Carboxamide Methylene ~C₁₆H₁₄N₅O* ~306–319* Enhanced metabolic stability (1-methyl), compact linker for target engagement
4-Methoxy-N-[3-(triazolo…)propyl]-1H-indole-2-carboxamide Indole 4-Methoxy, 2-Carboxamide Propyl C₁₉H₁₉N₅O₂ 349.39 Increased lipophilicity (methoxy), longer linker for flexibility
N-[3-(triazolo…)propyl]-1H-indole-2-carboxamide Indole 2-Carboxamide Propyl C₁₈H₁₇N₅O 319.4 Unsubstituted indole; propyl linker may reduce potency compared to methylene
1-Methyl-N-(triazolo…methyl)-1H-indazole-3-carboxamide Indazole 3-Carboxamide Methylene C₁₆H₁₄N₆O 306.32 Indazole core (additional N) alters H-bonding potential; 3-carboxamide position
3-Methyl-N-(1-(2-methylimidazol-4-yl)ethyl)-4-(trifluoromethylpyridin-3-ylmethyl)pyrrole-2-carboxamide Pyrrole Trifluoromethylpyridine, Imidazole Ethyl/Methyl C₂₁H₂₃F₃N₆O 392.2 High purity (98.67%); electron-withdrawing CF₃ group enhances bioavailability

Notes:

  • Target Compound: The 1-methyl group on indole likely reduces oxidative metabolism, improving stability compared to unmethylated analogs .
  • Indazole Analog : The indazole core introduces an additional nitrogen, which could alter solubility and target interactions. The 3-carboxamide position vs. 2-carboxamide in the target compound may shift binding orientation.
  • Pyrrole-Based Analog : While structurally distinct, this compound highlights the role of electron-withdrawing groups (e.g., CF₃) in modulating electronic properties and purity.

Research Implications and Structural Trends

Linker Length : Shorter linkers (e.g., methylene in the target compound) may restrict conformational flexibility, favoring entropic gains in binding .

Heterocycle Substitution : The 1-methylindole in the target compound avoids metabolic vulnerabilities associated with unsubstituted indoles, a common issue in drug development .

Carboxamide Position : The 2-carboxamide in the target compound vs. 3-carboxamide in the indazole analog suggests positional selectivity influences target affinity.

Electron-Deficient Moieties : Compounds like the pyrrole derivative demonstrate the utility of trifluoromethyl groups in enhancing pharmacokinetic profiles, a feature absent in the target compound.

Q & A

Q. What are the recommended synthetic routes for 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling the indole-2-carboxamide core with a functionalized [1,2,4]triazolo[4,3-a]pyridine derivative. A general procedure includes:

  • Step 1 : Preparation of the triazolopyridine intermediate via cyclization of substituted pyridines with nitrile imines or hydrazine derivatives .
  • Step 2 : Alkylation or amidation reactions to introduce the methyl-indole moiety. For example, using K₂CO₃ as a base in DMF at room temperature to facilitate nucleophilic substitution .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), reaction time, and stoichiometric ratios of reagents to improve yields. Monitoring via TLC and HPLC ensures intermediate purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is critical:

  • ¹H/¹³C NMR : Assign peaks to confirm the indole NH (δ ~11.5 ppm), triazole protons (δ ~8.6 ppm), and methyl groups (δ ~2.2 ppm) .
  • HPLC-MS : Quantify purity (>98%) and verify molecular weight (e.g., ESI-MS m/z 392.2 for analogous structures) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for triazolopyridine derivatives in Supporting Information File 2 .

Q. What solvents and reaction conditions are optimal for synthesizing intermediates?

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity in SN2 reactions, while dichloromethane is suitable for acid-sensitive steps .
  • Catalysts : Use Pd catalysts for cross-coupling reactions involving indole rings .
  • Temperature : Room temperature for alkylation; elevated temperatures (80–100°C) for cyclization steps .

Advanced Research Questions

Q. How can contradictory biological activity data across assay systems be resolved?

Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). Strategies include:

  • Orthogonal assays : Validate activity using SPR (surface plasmon resonance) alongside cell-based assays.
  • Solubility checks : Use DLS (dynamic light scattering) to rule out aggregation artifacts .
  • Metabolic profiling : Compare stability in liver microsomes vs. cell media to identify degradation products .

Q. What computational methods predict binding interactions with kinase targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets, focusing on the triazole moiety’s hydrogen-bonding potential .
  • MD simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., hinge-region lysines) .
  • Free-energy calculations : Apply MM-GBSA to rank binding affinities for structural analogs .

Q. How can researchers improve metabolic stability for in vivo studies?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Mask labile amide groups with tert-butyl carbamates, as seen in indolizine derivatives .
  • In vitro assays : Test stability in hepatocyte incubations with LC-MS/MS tracking of parent compound depletion .

Q. What analytical methods resolve regiochemical ambiguities in triazolopyridine derivatives?

  • NOESY NMR : Detect spatial proximity between triazole protons and adjacent methyl groups .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to trace nitrogen connectivity in the triazole ring .
  • Crystallography : Compare experimental XRD data with computationally predicted structures (e.g., CCDC 1876881) .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) to ensure consistency .
  • Data validation : Cross-reference NMR assignments with literature values for analogous triazolopyridine systems .
  • Assay design : Include positive controls (e.g., staurosporine for kinase inhibition) and validate enzyme activity before screening .

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